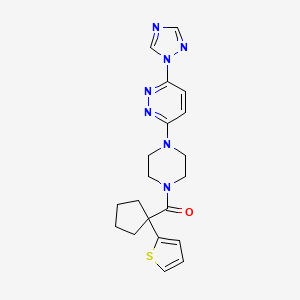
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” is a complex organic molecule. While there are no direct references to this exact compound in the literature, there are several studies on similar compounds, particularly those containing the 1H-1,2,4-triazol-1-yl group . These compounds have been synthesized and evaluated for their potential as anticancer agents .
Synthesis Analysis
The synthesis of similar compounds involves the creation of 1,2,4-triazole hybrids . The structures of these hybrids were established by NMR and MS analysis . The synthesis process typically involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR and MS analysis . The structure of these compounds is typically confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and require careful control of conditions . The reactions often involve the formation of new bonds and the breaking of existing ones, and can be influenced by factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, and exhibit acceptable densities .Scientific Research Applications
Novel Syntheses and Derivatives
Research has focused on synthesizing and analyzing derivatives of pyridazinones, triazinones, and related heterocyclic compounds due to their potential medicinal and material applications. Studies have developed methods for synthesizing a variety of these compounds, often focusing on their potential as analgesic, anti-inflammatory, antimicrobial, and antitumor agents. The synthesis processes often involve condensation reactions, cycloalkylation, and nucleophilic substitution reactions, highlighting the versatility and reactivity of these heterocyclic frameworks (El‐Barbary, Hafiz, & Abdel-wahed, 2010); (Prinz et al., 2017).
Antimicrobial and Antitumoral Activities
A significant focus of research on similar compounds is their antimicrobial and antitumoral activities. For instance, derivatives have been synthesized with the aim of exploring their in vitro activities against various pathogens and cancer cell lines, with some showing promising results. This research is pivotal for the development of new therapeutic agents (Jilloju et al., 2021).
Biological Activity and Mechanisms of Action
Studies also delve into the biological activities of these compounds, examining their roles as analgesic, anti-inflammatory, and antiviral agents. This includes investigating their mechanisms of action, such as inhibition of tubulin polymerization, which is a common target for anticancer drugs. The understanding of these mechanisms is crucial for the design of drugs with specific therapeutic targets (Watson et al., 2005).
Chemical Structure Analysis
The structural analysis of these compounds, including X-ray diffraction and spectroscopic methods, provides detailed insights into their molecular configurations. This information is essential for correlating structure with biological activity and for designing compounds with enhanced efficacy and reduced toxicity (Hwang et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . Therefore, it’s plausible that this compound may also target similar cell lines or proteins within these cells.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to 1,2,4-triazole benzoic acid hybrids, it can be inferred that this compound might inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Based on the potential anticancer activity, it can be inferred that the compound might induce apoptosis in cancer cells, thereby inhibiting their proliferation .
properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7OS/c28-19(20(7-1-2-8-20)16-4-3-13-29-16)26-11-9-25(10-12-26)17-5-6-18(24-23-17)27-15-21-14-22-27/h3-6,13-15H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLJMDHRRRFKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)


![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)


![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)